Alvimopan

Opioid Receptor Pharmacology Binding Kinetics Receptor Selectivity

Alvimopan (Entereg®) is the sole FDA-approved peripherally acting mu-opioid receptor (MOR) antagonist for accelerating GI recovery following bowel resection with primary anastomosis—not interchangeable with OIC-only agents like methylnaltrexone. Its 200-fold peripheral selectivity blocks GI MORs without crossing the blood-brain barrier. Procure the dihydrate form for ERAS protocols, ANDA development, or gold-standard postoperative ileus research. Verify REMS compliance for clinical use.

Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
CAS No. 170098-38-1
Cat. No. B1664808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan
CAS170098-38-1
SynonymsADL 8-2698
ADL8-2698
alvimopan
alvimopan anhydrous
anhydrous alvimopan
Entereg
LY 246736
LY-246736
LY246736
trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O
InChIInChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
InChIKeyUPNUIXSCZBYVBB-JVFUWBCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 mg/mL
White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0;  1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/
8.34e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan (CAS 170098-38-1): Peripheral Mu-Opioid Receptor Antagonist for Postoperative Ileus Procurement


Alvimopan is a synthetic, zwitterionic peripherally restricted mu-opioid receptor (MOR) antagonist [1]. It competitively binds to gastrointestinal MORs to reverse opioid-induced bowel dysfunction without crossing the blood-brain barrier [2]. Its molecular design enables potent and selective peripheral action, making it uniquely suited for accelerating gastrointestinal recovery following bowel resection surgery [3]. Alvimopan is commercially known as Entereg® and is available as the dihydrate crystalline form [4].

Alvimopan Procurement: Why Generic PAMORA Class Substitution Is Not Feasible


Substituting alvimopan with other Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs) like methylnaltrexone or naloxegol is not clinically or regulatorily equivalent. Alvimopan is the only PAMORA with FDA approval specifically for accelerating gastrointestinal recovery in postoperative ileus following bowel resection with primary anastomosis, a distinct indication from opioid-induced constipation (OIC) [1]. Randomized trials confirm that methylnaltrexone, approved for OIC, shows no benefit in postoperative ileus, and conversely, alvimopan use in OIC is associated with cardiovascular safety concerns and is contraindicated outside its labeled hospital-based, short-course protocol [2]. Their mechanisms of peripheral restriction differ fundamentally (kinetic vs. quaternary amine), and their clinical safety programs (e.g., alvimopan's E.A.S.E. REMS program) are indication-specific, making therapeutic interchange impossible [3].

Quantitative Differentiating Evidence Guide for Alvimopan (CAS 170098-38-1)


Comparative Binding Affinity and Receptor Selectivity: Alvimopan vs. Naloxone

Alvimopan demonstrates superior binding affinity for the mu-opioid receptor (MOR) compared to the classic opioid antagonist naloxone. Its high affinity and selectivity for peripheral receptors are quantified by inhibition constants (Ki) [1]. This higher affinity supports its potent peripheral action at low systemic exposure, differentiating it from non-selective or centrally-acting antagonists [2].

Opioid Receptor Pharmacology Binding Kinetics Receptor Selectivity

Functional Potency and Selectivity Profile: Alvimopan vs. Methylnaltrexone

In functional assays, alvimopan is significantly more potent and selective for the mu-opioid receptor compared to methylnaltrexone. It exhibits higher potency at MOR and lower potency at delta (DOR) and kappa (KOR) opioid receptors, confirming its profile as a highly selective MOR antagonist .

Functional Assay GTPγS Binding Opioid Receptor Subtype Selectivity

Clinical Efficacy in Postoperative Ileus: Alvimopan 12 mg vs. Placebo (Phase III Data)

In a randomized, double-blind, placebo-controlled Phase III trial (N=469), alvimopan 12 mg significantly accelerated gastrointestinal recovery and reduced time to discharge order compared to placebo in patients undergoing laparotomy for bowel resection [1].

Postoperative Ileus Phase III Clinical Trial Gastrointestinal Recovery

Peripheral vs. Central Selectivity: In Vivo Potency Comparison in Opioid-Dependent Models

Alvimopan's zwitterionic nature confers extreme peripheral selectivity, validated in vivo by a 200-fold difference in potency between peripheral (gastrointestinal) and central receptors [1]. This is further supported by its extremely low oral bioavailability, limiting systemic absorption [2].

Blood-Brain Barrier Permeability Peripheral Selectivity In Vivo Pharmacology

Regulatory and Indication-Based Differentiation: Alvimopan vs. Methylnaltrexone Cross-Trial Analysis

Randomized controlled trials demonstrate a clear lack of therapeutic equivalence between alvimopan and methylnaltrexone for their respective labeled indications. Alvimopan is ineffective and carries safety risks in methylnaltrexone's approved indication (chronic OIC), while methylnaltrexone is ineffective in alvimopan's approved indication (postoperative ileus) [1].

Regulatory Approval Off-Label Use Clinical Trial Design

Crystalline Form and Physicochemical Differentiation: Alvimopan Dihydrate vs. Monohydrate

Alvimopan is commercially supplied and stabilized as a dihydrate crystalline form. This specific hydration state is achieved through controlled crystallization processes (e.g., from ethanol/water mixtures), which are critical for the drug's stability and manufacturability [1]. Alternative crystalline forms like the monohydrate are produced via different methods (e.g., methanol/water) and exhibit distinct solid-state properties [1].

Solid-State Chemistry Crystallography Formulation Stability

Alvimopan (CAS 170098-38-1): Validated Research and Industrial Application Scenarios


Hospital Formulary Procurement for Enhanced Recovery After Surgery (ERAS) Protocols in Bowel Resection

Hospitals implementing ERAS protocols should procure alvimopan (12 mg capsules) for pre-operative and post-operative administration (up to 15 doses) in patients undergoing partial large or small bowel resection with primary anastomosis. Evidence from Phase III trials demonstrates that alvimopan accelerates GI recovery by a mean of 22 hours and reduces time to discharge order by 20 hours compared to placebo, directly impacting patient throughput and reducing length of stay costs [1]. Substitution with other PAMORAs like methylnaltrexone is contraindicated by clinical data showing no benefit in this indication [2].

Pharmacological Research Requiring a High-Affinity, Peripherally-Selective Mu-Opioid Antagonist Probe

For in vitro or in vivo research on mu-opioid receptor (MOR) function in the gastrointestinal tract, alvimopan is the optimal tool compound. Its Ki of 0.77 nM at MOR demonstrates 4.8-fold higher affinity than naloxone [1]. Its 200-fold peripheral selectivity in vivo ensures that central analgesic pathways are not disrupted in whole-animal models, enabling clean dissection of peripheral MOR-mediated physiology [2]. Researchers should procure the specific alvimopan dihydrate form to ensure consistent solid-state properties and solubility [3].

Generic Pharmaceutical Development and ANDA Filing

For generic manufacturers pursuing an Abbreviated New Drug Application (ANDA) for alvimopan capsules, 12 mg, demonstrating bioequivalence to the reference listed drug (RLD) Entereg® is required. Development must focus on replicating the dihydrate crystalline form, as the specific hydration state impacts stability and dissolution [1]. Furthermore, the complex synthetic route requiring stereochemical control of multiple chiral centers necessitates robust process chemistry, and the REMS program associated with the RLD must be addressed in the application [2].

Comparative Effectiveness Research in Postoperative Ileus Management

Alvimopan serves as the gold-standard comparator for any novel therapeutic or intervention aimed at reducing postoperative ileus. Its well-characterized clinical efficacy profile, including a 42% increased likelihood of being discharge-ready (HR=1.42) in Phase III trials, provides a quantifiable benchmark [1]. Any new drug, device, or care pathway seeking to demonstrate non-inferiority or superiority must be measured against these established outcomes. Procurement of high-purity alvimopan is essential for such trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvimopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.